molecular formula C16H11N5 B4246255 3-(5-Phenyltetrazol-2-yl)quinoline

3-(5-Phenyltetrazol-2-yl)quinoline

Cat. No.: B4246255
M. Wt: 273.29 g/mol
InChI Key: ZSSLWKYJESFQMN-UHFFFAOYSA-N
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Description

3-(5-Phenyl-2H-tetrazol-2-yl)quinoline is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, materials science, and as functional materials . The unique structure of 3-(5-Phenyltetrazol-2-yl)quinoline combines a quinoline moiety with a tetrazole ring, making it a compound of interest for various scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(5-Phenyltetrazol-2-yl)quinoline typically involves the reaction of 5-phenyl-1H-tetrazole with quinoline derivatives under specific conditions. One common method is the Chan–Evans–Lam coupling reaction, which uses pyridin-3-ylboronic acid as a reagent . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process.

Chemical Reactions Analysis

3-(5-Phenyltetrazol-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl or quinoline moieties, leading to the formation of quinoline N-oxides or phenyl ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often reduce the tetrazole ring or the quinoline moiety, resulting in the formation of amines or reduced tetrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-(5-Phenyltetrazol-2-yl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Phenyltetrazol-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes . The combined effects of these interactions contribute to the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

3-(5-Phenyltetrazol-2-yl)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined tetrazole and quinoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-2-6-12(7-3-1)16-18-20-21(19-16)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLWKYJESFQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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